4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one
Description
Properties
CAS No. |
88093-86-1 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-3-5-10(6-4-9)8-18-11-7-15-16(2)13(17)12(11)14/h3-7H,8H2,1-2H3 |
InChI Key |
LQEAWRNUMSVRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on the Chlorinated Pyridazinone
A key step involves the nucleophilic substitution of the chlorine atom at the 5-position (or sometimes 4-position depending on regioisomer) with the (4-methylphenyl)methoxy nucleophile.
- Reagents: 4-methylphenylmethanol (nucleophile), base (e.g., sodium hydride or potassium carbonate), solvent (e.g., dioxane or methanol).
- Conditions: Room temperature to moderate heating (50–80 °C), inert atmosphere to prevent oxidation.
- Outcome: Formation of the 5-[(4-methylphenyl)methoxy] substituent via displacement of the chloro group.
Palladium-Catalyzed Cross-Coupling Reactions
In some synthetic routes, Sonogashira or Suzuki cross-coupling reactions are employed to introduce alkynyl or aryl substituents on the pyridazinone ring, which can be further transformed into the desired methoxy-substituted product.
- Catalysts: Pd(PPh3)4, Pd(dppf)Cl2.
- Bases: Triethylamine, potassium carbonate.
- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
- Notes: Attempts to alkynylate 4-chloro-5-methoxy-2-methylpyridazin-3(2H)-one directly have shown limited success, indicating the need for optimized conditions or alternative routes.
Optimization of Solvent and Temperature
- Solvent choice critically affects the regioselectivity and yield of nucleophilic substitution. For example, methanol favors nucleophilic attack at the 5-position over the 4-position in dichloropyridazinones.
- Temperature control is essential to minimize side reactions such as nucleophilic addition to alkynyl groups or decomposition.
Representative Reaction Data Table
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyridazine derivative | Chlorination (POCl3 or NCS), methylation | 4-Chloro-2-methylpyridazin-3(2H)-one | 70–85 | Controlled halogenation and alkylation |
| 2 | 4-Chloro-2-methylpyridazin-3(2H)-one | 4-methylphenylmethanol, base, dioxane | 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one | 60–75 | Nucleophilic substitution |
| 3 | 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-one | Pd catalyst, base, THF or DMF | Alkynylated intermediates for further functionalization | Variable | Cross-coupling for derivative synthesis |
Research Findings and Mechanistic Insights
Selective Nucleophilic Substitution: Studies have shown that nucleophilic substitution on the chlorinated pyridazinone ring is highly regioselective and influenced by solvent polarity and nucleophile strength. Methanol as a solvent enhances substitution at the 5-position, which is critical for installing the (4-methylphenyl)methoxy group effectively.
Cross-Coupling Limitations: Attempts to directly alkynylate 4-chloro-5-methoxy-2-methylpyridazin-3(2H)-one via Sonogashira coupling have been largely unsuccessful, suggesting steric or electronic hindrance. Alternative strategies involve first installing alkynyl groups on other positions followed by nucleophilic substitution.
Side Reactions: Nucleophilic addition to alkynyl groups can occur under certain conditions, leading to product mixtures. This necessitates careful control of reaction parameters and sometimes the use of protective groups.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Variations
Pyridazinone derivatives are highly tunable through substitutions at positions 2, 4, and 4. Below is a comparative analysis of structurally related compounds:
Nucleophilic Substitution
The target compound is synthesized via nucleophilic substitution of 4,5-dichloro-2-methylpyridazin-3(2H)-one with 4-methylbenzyl alcohol under basic conditions (e.g., K₂CO₃/acetone) . Analogues like 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones () follow similar pathways but require tailored halides (e.g., benzyl bromides) for substituent diversity.
Alkynylation and Methoxylation
Compounds such as 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones () are synthesized via Sonogashira coupling, whereas methoxylation (e.g., NaOCH₃/dioxane) introduces electron-donating groups that modulate reactivity .
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The 4-methylphenylmethoxy group in the target compound enhances lipophilicity (LogP = 2.8) compared to dimethylamino derivatives (LogP = 1.9), favoring membrane permeability but reducing aqueous solubility .
- Fluorinated analogues () exhibit prolonged half-lives due to resistance to oxidative metabolism .
Biological Activity
4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, characterized by its unique structural features that include a chloro group, a methyl group, and a methoxy group attached to a pyridazinone core. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 264.71 g/mol
- CAS Number : 88093-86-1
- IUPAC Name : 4-chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one
The biological activity of 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is attributed to its interaction with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial metabolism.
- Anticancer Activity : It potentially induces apoptosis in cancer cells and inhibits cell proliferation through modulation of signaling pathways.
Antimicrobial Activity
Research indicates that compounds within the pyridazinone class exhibit significant antimicrobial properties. The specific activity of 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Anticancer Activity
Studies have shown that derivatives of pyridazinones can selectively inhibit the growth of cancer cell lines. In particular, 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has been noted for its potential to target human breast cancer cells, suggesting a promising avenue for further research in oncology.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of pyridazinones found that 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one exhibited strong inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Study on Anticancer Properties
In vitro studies demonstrated that treatment with 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one led to a reduction in cell viability in breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Q & A
Q. How can metabolic stability be predicted using in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
